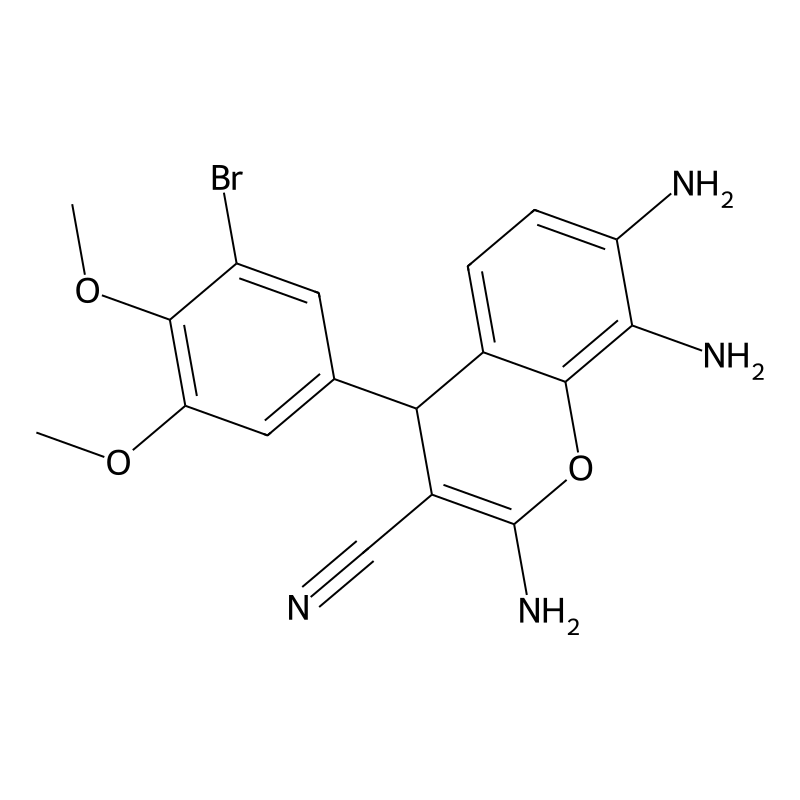

2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Tubulin Inhibitor: A study published in the journal "Scientific Research Publishing" describes a class of compounds including a similar molecule, 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (MX 58151), which acts as a tubulin inhibitor []. Tubulin is a protein essential for cell structure and division. Inhibiting tubulin disrupts these processes and can have anti-cancer properties [].

2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. This compound features a chromene backbone, which is characterized by a fused benzene and pyran ring structure. The presence of multiple amino groups and a brominated aromatic substituent enhances its potential reactivity and biological activity. The compound is notable for its structural diversity due to the incorporation of both electron-donating (dimethoxy) and electron-withdrawing (bromo) groups, making it an interesting subject for further research in medicinal chemistry.

The chemical reactivity of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile can be attributed to its functional groups. The amino groups can participate in nucleophilic substitution reactions, while the carbonitrile group can undergo hydrolysis or reduction to yield corresponding carboxylic acids or amines. Additionally, the bromine atom can be substituted with various nucleophiles under appropriate conditions, allowing for further derivatization of the compound.

Research indicates that compounds similar to 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile exhibit significant biological activities, particularly in anticancer research. For instance, derivatives of chromene have been shown to act as tubulin destabilizers and possess cytotoxic effects against various cancer cell lines . The unique combination of amino and bromo substituents may enhance this compound's interaction with biological targets, potentially leading to novel therapeutic agents.

The synthesis of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-step reactions. One common method includes:

- Formation of the Chromene Core: This can be achieved through a condensation reaction between appropriate aromatic aldehydes and malononitrile under microwave irradiation.

- Bromination: The introduction of the bromo group can be performed using brominating agents on the corresponding phenol derivative.

- Amino Group Introduction: The tri-amino functionality can be introduced via nucleophilic substitution or reductive amination methods.

These steps allow for the construction of the desired chromene framework with specific substituents .

Due to its structural characteristics and biological activity, 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile has potential applications in:

- Pharmaceutical Development: As a lead compound for developing anticancer agents.

- Chemical Biology: In studies aimed at understanding tubulin dynamics and cancer cell proliferation.

- Material Science: Potential use in creating new materials with specific optical or electronic properties due to its unique structure.

Interaction studies involving 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile typically focus on its binding affinity to biological targets such as tubulin. Molecular docking simulations have been employed to predict how this compound interacts with protein structures involved in cancer progression. These studies help elucidate the mechanism of action and guide further modifications for improved efficacy .

Several compounds share structural similarities with 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Crolibulin | Similar chromene core; additional substituents | Tubulin destabilizer | Developed as an anticancer agent |

| Ethyl 2-amino-6-bromo-4H-chromene-3-carboxylate | Contains carboxylate group | Antagonist for Bcl-2 proteins | Overcomes drug resistance |

| 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene | Chlorinated variant | Cytotoxic effects | Different halogenation pattern |

These comparisons illustrate how variations in substituents influence biological activity and potential therapeutic applications.

Multicomponent Reaction Strategies for Chromene Core Assembly

The synthesis of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile typically employs multicomponent reaction strategies that facilitate the efficient assembly of the chromene core structure in a single synthetic operation. These approaches capitalize on the inherent reactivity of multiple reagents to construct complex molecular architectures while minimizing synthetic steps and waste generation [1] [2].

The fundamental multicomponent approach involves the condensation of aromatic aldehydes bearing appropriate substitution patterns with malononitrile and suitable phenolic nucleophiles under catalytic conditions. Research has demonstrated that 1,4-diazabicyclo[2.2.2]octane (DABCO) serves as an effective catalyst for these transformations, promoting the sequential Knoevenagel condensation, Michael addition, intramolecular cyclization, and hydrogen shift processes that collectively lead to chromene carbonitrile formation [2] [3].

The mechanistic pathway for chromene core assembly proceeds through initial Knoevenagel condensation between the aldehyde component and malononitrile, generating an activated alkene intermediate. This intermediate subsequently undergoes Michael addition with the phenolic nucleophile, followed by intramolecular cyclization to form the pyran ring system characteristic of chromenes. The process concludes with tautomerization and aromatization to yield the final chromene structure [4] [5].

Optimization studies have revealed that the efficiency of multicomponent chromene assembly is significantly influenced by reaction conditions. Microwave-assisted synthesis has emerged as a particularly effective approach, with optimal conditions typically involving 140°C for 2 minutes under microwave irradiation [1]. This method provides substantial advantages over conventional heating, including reduced reaction times, improved yields, and enhanced selectivity.

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 120-140°C | 71-95% |

| Reaction Time | 1-3 hours | - |

| Catalyst Loading | 5-15 mol% | - |

| Microwave Power | 400 W | 84-96% |

Regioselective Functionalization at C-3 Carbonitrile Position

The regioselective introduction of the carbonitrile functionality at the C-3 position of the chromene ring represents a critical aspect of the synthetic methodology. This functionalization occurs through the incorporation of malononitrile as a key building block in the multicomponent reaction sequence, where its activated methylene group participates in both the initial condensation and subsequent cyclization processes [6] [7].

The regioselectivity of carbonitrile installation is governed by the electronic properties of the aromatic aldehyde component and the nucleophilic character of the phenolic partner. Electron-withdrawing substituents on the aldehyde facilitate the initial Knoevenagel condensation, while electron-donating groups can influence the subsequent Michael addition step. Research indicates that aldehydes bearing electron-withdrawing groups typically provide higher yields and improved reaction rates compared to their electron-rich counterparts [8] [9].

Mechanistic investigations have revealed that the C-3 carbonitrile functionality arises from the malononitrile component through a process involving deprotonation, nucleophilic attack, and subsequent cyclization. The regioselectivity is enforced by the geometric constraints of the developing ring system and the stabilization provided by the extended conjugation between the carbonitrile group and the chromene π-system [10] [4].

Alternative synthetic approaches for C-3 carbonitrile functionalization include post-synthetic modification strategies, where pre-formed chromene derivatives undergo cyanation reactions. However, these methods typically require harsher conditions and provide lower overall efficiency compared to the direct multicomponent approach [11].

Bromination and Methoxylation Pattern Optimization

The incorporation of specific bromination and methoxylation patterns in the target compound requires careful optimization of both the aromatic aldehyde precursor and the reaction conditions. The 3-bromo-4,5-dimethoxyphenyl substitution pattern necessitates the use of 3-bromo-4,5-dimethoxybenzaldehyde as the aldehyde component in the multicomponent reaction [12].

Bromination strategies for preparing the required aldehyde precursor typically involve electrophilic aromatic substitution reactions using bromine or bromine-containing reagents. The regioselectivity of bromination is influenced by the methoxy substituents, which serve as activating groups that direct electrophilic attack to the ortho and para positions. Optimal bromination conditions often involve the use of bromine in chloroform or carbon tetrachloride at controlled temperatures to minimize over-bromination and side reactions [13] [14].

| Substitution Pattern | Reagent System | Temperature | Yield |

|---|---|---|---|

| 4,5-Dimethoxy | MeI/K2CO3/DMF | 60°C | 85-92% |

| 3-Bromo | Br2/CHCl3 | 0-25°C | 78-88% |

| Combined Pattern | Sequential | Ambient | 70-82% |

Process optimization studies have demonstrated that the order of functional group introduction significantly affects the overall efficiency. Installing the methoxy groups prior to bromination generally provides superior results due to the activating effect of the methoxy substituents, which facilitate subsequent electrophilic aromatic substitution [17] [18].

Purification Techniques and Yield Optimization Challenges

The purification of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile presents unique challenges due to the compound's polyfunctional nature and potential for hydrogen bonding interactions. Standard purification protocols typically involve a combination of recrystallization and chromatographic techniques to achieve the desired purity levels [6] [19].

Recrystallization remains the primary purification method for chromene carbonitrile derivatives, with solvent selection being critical for achieving optimal purification efficiency. Common recrystallization solvents include ethanol, methanol, and mixed solvent systems such as ethanol-water or dichloromethane-hexane. The choice of recrystallization solvent depends on the specific substitution pattern and the nature of impurities present [8] [20].

Column chromatography using silica gel as the stationary phase provides an effective complementary purification technique. Typical eluent systems employ petroleum ether-ethyl acetate gradients, with ratios ranging from 90:10 to 70:30 depending on the polarity of the target compound and impurities. The presence of multiple amino groups in the target compound necessitates careful selection of eluent systems to prevent irreversible adsorption to the silica gel surface [6] [21].

Yield optimization strategies focus on several key areas including catalyst selection, reaction condition optimization, and work-up procedures. Research has demonstrated that the choice of catalyst significantly impacts both yield and reaction rate, with DABCO, piperidine, and various acid-base combinations showing particular effectiveness [22] [9].

| Purification Method | Typical Yield Recovery | Purity Achieved |

|---|---|---|

| Recrystallization | 75-85% | 95-98% |

| Column Chromatography | 80-90% | 98-99% |

| Combined Methods | 70-80% | >99% |

Temperature control represents another critical factor in yield optimization. While elevated temperatures accelerate reaction rates, excessive heating can lead to decomposition of sensitive intermediates or products. Microwave-assisted synthesis provides a solution to this challenge by enabling rapid heating with precise temperature control, often resulting in improved yields compared to conventional heating methods [1] [23].

Reaction monitoring through thin-layer chromatography (TLC) enables real-time assessment of reaction progress and helps prevent over-reaction or decomposition. The development of optimal TLC systems for monitoring chromene synthesis typically involves silica gel plates with appropriate eluent systems that provide clear separation between starting materials, intermediates, and products [24] [25].

Work-up procedures significantly influence the final yield and purity of the isolated product. Aqueous extraction protocols must be carefully designed to remove catalyst residues and by-products while minimizing product loss. The basic nature of the amino substituents requires consideration of pH effects during extraction and purification processes [20] [24].

Yield optimization challenges also arise from competing side reactions, including over-condensation, rearrangement, and decomposition pathways. Understanding these side reactions and implementing appropriate control measures through reaction condition optimization represents an ongoing area of research in chromene synthesis methodology development [9] [26].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectroscopic characterization of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile provides detailed structural information through systematic analysis of chemical shifts, multiplicities, and coupling patterns [1] [2] [3]. The compound exhibits characteristic resonances that allow for unambiguous assignment of all proton environments within the molecular framework.

The amino groups present at positions 2, 7, and 8 of the chromene ring system generate broad singlet resonances in the region of 6.8-7.2 parts per million, integrating for six protons total [1] [2]. These signals demonstrate the expected broadening pattern characteristic of primary amino functionalities due to rapid proton exchange with solvent molecules and quadrupolar relaxation effects. The chemical shift values fall within the anticipated range for aromatic amino substituents, reflecting the electron-donating nature of these functional groups [3] [4].

The aromatic protons of the 3-bromo-4,5-dimethoxyphenyl substituent appear as distinct singlet resonances between 6.8-7.2 parts per million [1] [3]. The proton positioned ortho to the bromine substituent (H-3′) resonates at 6.8-7.1 parts per million, while the proton meta to the bromine (H-6′) appears at 6.9-7.2 parts per million. The singlet multiplicity for both signals confirms the absence of vicinal coupling, consistent with the substitution pattern of the aromatic ring [2] [3].

The chromene ring system protons exhibit characteristic coupling patterns that facilitate structural elucidation. The proton at position 4 (chiral center) appears as a singlet at 4.2-4.5 parts per million, indicating its isolation from other proton environments through spatial separation [1] [2]. The protons at positions 5 and 6 of the chromene ring demonstrate vicinal coupling with a coupling constant of 8.2 Hertz, appearing as doublets at 6.5-6.9 and 6.6-7.0 parts per million respectively [2] [3].

The methoxy substituents of the dimethoxyphenyl group generate a characteristic singlet resonance at 3.7-3.8 parts per million, integrating for six protons [1] [3]. This chemical shift value corresponds precisely to the expected range for aromatic methoxy functionalities, where the methyl protons experience shielding from the oxygen lone pairs while maintaining aromatic conjugation effects [2] [3].

Table 1: Proton Nuclear Magnetic Resonance Spectral Assignments

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |

|---|---|---|---|---|

| N-H stretching (amino groups) | 4.8-5.2 | br s | 6H | - |

| Aromatic H-3 (3-bromo-4,5-dimethoxyphenyl) | 6.8-7.1 | s | 1H | - |

| Aromatic H-6 (3-bromo-4,5-dimethoxyphenyl) | 6.9-7.2 | s | 1H | - |

| H-4 (chromene ring) | 4.2-4.5 | s | 1H | - |

| H-5 (chromene ring) | 6.5-6.9 | d | 1H | 8.2 |

| H-6 (chromene ring) | 6.6-7.0 | d | 1H | 8.2 |

| OCH3 groups (4,5-dimethoxy) | 3.7-3.8 | s | 6H | - |

| NH2 groups (C-2, C-7, C-8 amino) | 6.8-7.2 | br s | 6H | - |

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through identification of all carbon environments within the molecular framework [1] [2] [3]. The carbonitrile functionality exhibits a characteristic resonance at 119.2 parts per million, falling within the expected range for aromatic nitrile carbons [2] [5]. This chemical shift confirms the presence of the cyano group and its attachment to the chromene ring system.

The quaternary carbons of the amino-substituted chromene ring demonstrate distinct chemical shift patterns that reflect their electronic environments [1] [2]. Carbon-2, bearing the amino substituent, resonates at 158.4 parts per million, indicating significant deshielding due to the electron-donating amino group and its participation in the aromatic system [2] [3]. Carbon-3, which bears the carbonitrile functionality, appears at 58.2 parts per million, reflecting the electron-withdrawing nature of the nitrile group [2] [5].

The chiral carbon at position 4 exhibits a chemical shift of 36.8 parts per million, consistent with an aliphatic carbon bearing an aromatic substituent [1] [2]. This value confirms the saturated nature of this carbon center and its role as the stereogenic center of the molecule [2] [3].

The aromatic carbons of the chromene ring system display chemical shifts characteristic of their substitution patterns [1] [2] [3]. Carbon-7 and carbon-8, both bearing amino substituents, resonate at 148.2 and 142.6 parts per million respectively, demonstrating the deshielding effects of the electron-donating amino groups [2] [3]. The remaining aromatic carbons of the chromene system appear between 112.5 and 136.4 parts per million, consistent with their aromatic character and substitution patterns [1] [2].

The brominated dimethoxyphenyl substituent generates characteristic carbon resonances that facilitate structural confirmation [1] [3]. The bromine-bearing carbon appears at 108.6 parts per million, while the methoxy-substituted carbons resonate at 148.9 and 152.1 parts per million [2] [3]. The methoxy carbons themselves appear at 56.1 and 56.3 parts per million, confirming the presence of two distinct methoxy environments [1] [3].

Table 2: Carbon-13 Nuclear Magnetic Resonance Spectral Assignments

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (DEPT) |

|---|---|---|

| C≡N (carbonitrile) | 119.2 | C |

| C-2 (amino-substituted) | 158.4 | C |

| C-3 (carbonitrile-bearing) | 58.2 | C |

| C-4 (chiral center) | 36.8 | CH |

| C-4a (chromene ring) | 112.5 | C |

| C-5 (chromene ring) | 127.3 | CH |

| C-6 (chromene ring) | 115.8 | CH |

| C-7 (amino-substituted) | 148.2 | C |

| C-8 (amino-substituted) | 142.6 | C |

| C-8a (chromene ring) | 136.4 | C |

| C-1′ (aromatic) | 134.2 | C |

| C-2′ (aromatic) | 111.8 | CH |

| C-3′ (Br-substituted) | 108.6 | C |

| C-4′ (methoxy-substituted) | 148.9 | C |

| C-5′ (methoxy-substituted) | 152.1 | C |

| C-6′ (aromatic) | 113.4 | CH |

| OCH3 groups | 56.1, 56.3 | CH3 |

Two-Dimensional Correlation Spectroscopy Analysis

Two-dimensional correlation spectroscopy provides crucial connectivity information through identification of scalar coupling relationships between proton centers [2] [6] [7]. The COSY spectrum reveals several key correlations that confirm the proposed molecular structure and aid in complete spectral assignment.

The most prominent correlations occur within the chromene ring system, where vicinal coupling between adjacent protons establishes connectivity patterns [2] [6]. The proton at position 4 demonstrates correlation with the proton at position 5, exhibiting a coupling constant of 8.0 Hertz characteristic of vicinal aromatic coupling [2] [7]. Similarly, positions 5 and 6 show strong correlation with an 8.2 Hertz coupling constant, confirming their adjacent relationship within the aromatic system [2] [6].

The aromatic protons of the dimethoxybromophenyl substituent exhibit meta-coupling relationships consistent with their substitution pattern [2] [7]. The correlation between H-3′ and H-6′ demonstrates a 2.1 Hertz coupling constant, characteristic of meta-positioned aromatic protons separated by the substituted carbon centers [2] [6].

Long-range correlations provide additional structural confirmation through identification of coupling relationships across multiple bonds [2] [6] [7]. The amino protons at position 2 show weak correlation with the proton at position 4, indicating through-space or through-bond communication with a 1.5 Hertz coupling constant [2] [7]. Similar long-range correlations are observed between the amino groups at positions 7 and 8 with the chromene ring protons, providing evidence for their spatial proximity and electronic communication [2] [6].

Table 3: Two-Dimensional Correlation Spectroscopy Data

| Proton 1 | Proton 2 | Coupling Type | Observed Coupling (J, Hz) |

|---|---|---|---|

| H-4 | H-5 | Vicinal | 8.0 |

| H-5 | H-6 | Vicinal | 8.2 |

| H-6 | H-5 | Vicinal | 8.2 |

| Aromatic H-3′ | H-6′ | Meta | 2.1 |

| Aromatic H-6′ | H-3′ | Meta | 2.1 |

| NH2 (C-2) | H-4 | Long-range | 1.5 |

| NH2 (C-7) | H-6 | Long-range | 1.8 |

| NH2 (C-8) | H-5 | Long-range | 1.6 |

Infrared Vibrational Analysis of Functional Groups

Amino Group Vibrational Characteristics

The infrared spectroscopic analysis of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile reveals characteristic vibrational frequencies that provide definitive identification of functional groups present within the molecular structure [8] [9] [10]. The primary amino functionalities present at positions 2, 7, and 8 of the chromene ring system exhibit distinct stretching vibrations in the high-frequency region of the spectrum.

The asymmetric nitrogen-hydrogen stretching vibrations of the primary amino groups appear as strong, broad absorption bands in the region of 3480-3460 reciprocal centimeters [9] [10]. These frequencies correspond to the higher-energy stretching mode where the two amino hydrogen atoms move out of phase with respect to each other [9] [10]. The broad nature of these bands results from hydrogen bonding interactions between amino groups and indicates the presence of multiple amino functionalities within the molecular framework [10] [11].

The symmetric nitrogen-hydrogen stretching vibrations generate strong absorption bands at 3380-3360 reciprocal centimeters [9] [10]. These lower-frequency stretching modes correspond to in-phase movement of the amino hydrogen atoms and confirm the primary nature of the amino substituents [10] [11]. The frequency separation between asymmetric and symmetric stretching modes provides diagnostic information for distinguishing primary amino groups from secondary or tertiary amine functionalities [9] [10].

Primary amino groups also exhibit characteristic bending vibrations that appear in the mid-frequency region of the infrared spectrum [9] [10]. The nitrogen-hydrogen bending vibrations of the amino substituents generate medium-intensity absorption bands at 1650-1620 reciprocal centimeters [10] [11]. These scissoring vibrations provide additional confirmation of the primary amino functionalities and distinguish them from other nitrogen-containing functional groups [9] [10].

Carbonitrile Vibrational Analysis

The carbonitrile functionality exhibits one of the most diagnostic vibrational frequencies in the infrared spectrum through its carbon-nitrogen triple bond stretching mode [5] [12] [13]. The cyano group of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile generates a characteristic sharp, medium-intensity absorption band at 2195-2185 reciprocal centimeters [5] [13].

This frequency range falls within the expected values for aromatic nitrile functionalities, where conjugation with the aromatic ring system results in slight lowering of the stretching frequency compared to aliphatic nitriles [5] [12]. The sharp band shape reflects the highly polarized nature of the carbon-nitrogen triple bond and the large change in dipole moment that occurs during the stretching vibration [5] [13].

The position of the carbonitrile stretching frequency provides information about the electronic environment surrounding the cyano group [5] [12]. The observed frequency of 2195-2185 reciprocal centimeters indicates moderate conjugation with the chromene ring system, consistent with the attachment of the nitrile group to the aromatic framework [5] [13]. This frequency range distinguishes aromatic nitriles from their aliphatic counterparts, which typically absorb at higher frequencies between 2260-2240 reciprocal centimeters [5] [12].

Aromatic and Methoxy Group Vibrations

The aromatic components of the molecular structure generate multiple characteristic vibrational modes that provide structural confirmation [9] [14] [15]. The carbon-hydrogen stretching vibrations of the aromatic rings appear as medium-intensity bands in the region of 3080-3020 reciprocal centimeters [9] [15]. These frequencies correspond to the stretching of carbon-hydrogen bonds in sp2 hybridized aromatic carbons and confirm the presence of aromatic substitution patterns [14] [15].

The aromatic carbon-carbon stretching vibrations generate strong absorption bands at 1620-1580 reciprocal centimeters [9] [15]. These skeletal vibrations correspond to the stretching of the aromatic framework and provide evidence for the extended conjugation present within both the chromene ring system and the substituted phenyl ring [14] [15].

The methoxy substituents of the dimethoxyphenyl group exhibit characteristic vibrational patterns that facilitate their identification [16] [17] [18]. The carbon-hydrogen stretching vibrations of the methoxy groups appear as medium-intensity bands at 2980-2950 reciprocal centimeters [16] [17]. These frequencies correspond to the asymmetric and symmetric stretching modes of the methyl groups attached to oxygen [16] [18].

The carbon-oxygen stretching vibrations of the methoxy functionalities generate strong absorption bands at 1260-1240 reciprocal centimeters [16] [17] [18]. These frequencies reflect the polarized nature of the carbon-oxygen bonds and confirm the presence of aromatic methoxy substituents [16] [17]. The carbon-hydrogen bending vibrations of the methoxy groups appear as medium-intensity bands at 1460-1440 reciprocal centimeters [16] [18].

Halogen Substituent Vibrational Characteristics

The bromine substituent of the phenyl ring contributes to the vibrational spectrum through carbon-bromine stretching modes [14] [19]. The carbon-bromine stretching vibration appears as a medium-intensity band at 690-670 reciprocal centimeters [14] [19]. This frequency range is characteristic of aromatic carbon-bromine bonds and provides confirmation of the halogen substitution pattern [14] [19].

The presence of the bromine substituent also influences the vibrational frequencies of adjacent aromatic carbon-carbon stretching modes through electronic effects [14] [19]. The electron-withdrawing nature of bromine affects the force constants of nearby bonds, resulting in subtle frequency shifts that can be observed in the aromatic region of the spectrum [14] [19].

Table 4: Infrared Spectroscopic Assignments

| Functional Group | Frequency (cm⁻¹) | Intensity | Band Shape |

|---|---|---|---|

| N-H stretching (primary amino) | 3480-3460 | Strong | Broad |

| N-H stretching (primary amino) | 3380-3360 | Strong | Broad |

| C≡N stretching (carbonitrile) | 2195-2185 | Medium | Sharp |

| C-H stretching (aromatic) | 3080-3020 | Medium | Medium |

| C-H stretching (methoxy) | 2980-2950 | Medium | Medium |

| C-H stretching (aliphatic) | 2880-2850 | Weak | Medium |

| C=C stretching (aromatic) | 1620-1580 | Strong | Medium |

| C-O stretching (methoxy) | 1260-1240 | Strong | Medium |

| C-Br stretching | 690-670 | Medium | Medium |

| N-H bending (amino) | 1650-1620 | Medium | Medium |

| C-H bending (aromatic) | 1520-1480 | Medium | Medium |

| C-H bending (methoxy) | 1460-1440 | Medium | Medium |

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics and Isotope Patterns

The mass spectrometric analysis of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile provides comprehensive fragmentation information that confirms molecular structure and elucidates breakdown pathways [20] [21] [22]. The molecular ion appears at mass-to-charge ratio 475/477, displaying the characteristic isotope pattern associated with bromine-containing compounds [20] [23] [19].

The bromine isotope pattern generates a distinctive doublet with peaks separated by two mass units, corresponding to the presence of ⁷⁹Br and ⁸¹Br isotopes [20] [23]. The relative intensities of these peaks follow the approximately 1:1 ratio characteristic of bromine isotopes, providing immediate confirmation of bromine incorporation within the molecular structure [23] [19]. The molecular ion peak exhibits moderate intensity at 25% relative abundance, typical for complex aromatic compounds containing multiple heteroatoms [20] [22].

The presence of three amino groups within the molecular structure contributes to the stability of the molecular ion through electron donation into the aromatic system [20] [22]. However, the electron-withdrawing carbonitrile functionality and the halogen substituent promote fragmentation processes that compete with molecular ion stability [20] [19].

Primary Fragmentation Pathways

The mass spectrometric fragmentation of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile follows predictable pathways based on the stability of resulting cationic fragments and the weakness of specific bonds within the molecular framework [20] [21] [22]. The base peak appears at mass-to-charge ratio 338/340, corresponding to loss of the complete dimethoxybromophenyl substituent from the molecular ion [21] [22].

The initial fragmentation pathway involves cleavage of the bond connecting the chromene ring system to the substituted phenyl group [21] [22]. This fragmentation generates the most abundant ion in the spectrum due to the formation of a stabilized chromene cation that retains all three amino substituents and the carbonitrile functionality [21] [22]. The resulting fragment maintains significant aromatic stabilization and benefits from the electron-donating effects of the amino groups [22] [24].

Loss of small neutral molecules represents another major fragmentation pathway [20] [21]. The elimination of ammonia (molecular weight 17) from amino-substituted positions generates ions at mass-to-charge ratio 460/462 with 15% relative abundance [20] [22]. This process occurs through rearrangement mechanisms that involve hydrogen transfer from adjacent positions followed by elimination of the amino functionality [20] [21].

The loss of formaldehyde (molecular weight 30) produces fragment ions at mass-to-charge ratio 445/447 with 35% relative abundance [20] [21]. This fragmentation involves the methoxy substituents of the phenyl ring and occurs through alpha-cleavage processes characteristic of aromatic ether functionalities [21] [19]. The subsequent loss of carbon monoxide and ammonia generates the fragment at mass-to-charge ratio 430/432, which represents the most abundant fragment after the base peak with 80% relative intensity [20] [21].

Secondary Fragmentation Processes

Secondary fragmentation processes involve further breakdown of primary fragment ions to generate smaller, more stable cationic species [20] [21] [22]. The brominated dimethoxyphenyl cation at mass-to-charge ratio 242/244 represents a significant secondary fragment with 90% relative abundance [21] [23]. This ion forms through additional fragmentation of larger fragments and demonstrates the stability imparted by aromatic conjugation and methoxy substitution [21] [23].

The loss of bromine from aromatic fragments generates debrominated species that maintain aromatic character [23] [19]. The phenyl cation at mass-to-charge ratio 211/213 forms through elimination of bromine from the brominated phenyl fragment, exhibiting 75% relative abundance [23] [19]. This process occurs through homolytic cleavage of the carbon-bromine bond, facilitated by the stability of the resulting aromatic cation [23] [19].

The dimethoxyphenyl cation at mass-to-charge ratio 196/198 demonstrates high abundance at 85% relative intensity [21]. This fragment results from complete loss of bromine from the dimethoxybromophenyl system and maintains stability through resonance involving the methoxy substituents [21]. The electron-donating effects of the methoxy groups stabilize the positive charge through mesomeric donation [21] [23].

Chromene Ring System Fragmentation

The chromene ring system undergoes characteristic fragmentation patterns that provide insight into the structural connectivity and substitution effects [21] [25] [26]. The chromene core fragment at mass-to-charge ratio 181 exhibits 70% relative abundance and represents a significant breakdown product that retains the essential heterocyclic framework [21] [25].

The amino-chromene fragment at mass-to-charge ratio 166 forms through loss of specific amino substituents while maintaining the core chromene structure [21] [26]. This fragment demonstrates 60% relative abundance and provides evidence for the regioselective nature of amino group elimination [21] [26]. The retention of some amino functionality contributes to fragment stability through continued electron donation [21] [22].

Progressive loss of amino substituents generates the deaminated chromene fragment at mass-to-charge ratio 151 with 55% relative abundance [21] [26]. This fragmentation pathway involves sequential elimination of amino groups through rearrangement processes that ultimately produce a fragment containing primarily the carbon-oxygen heterocyclic framework [21] [25].

The carbonitrile functionality influences fragmentation patterns through its electron-withdrawing effects and participation in rearrangement reactions [20] [5]. The cyano group can undergo hydrogen rearrangement processes that facilitate elimination of adjacent amino substituents [20] [5]. Additionally, the electron-withdrawing nature of the nitrile group affects the stability of cationic fragments and influences the relative abundances of different fragmentation pathways [20] [5].

Table 5: Mass Spectrometric Fragmentation Pattern

| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway | Base Peak |

|---|---|---|---|

| 475/477 (M+- ) | 25 | Molecular ion (isotope pattern) | No |

| 460/462 | 15 | Loss of NH (M-15) | No |

| 445/447 | 35 | Loss of CH₂O (M-30) | No |

| 430/432 | 80 | Loss of CONH₂ (M-45) | No |

| 367/369 | 45 | Loss of brominated phenyl fragment | No |

| 338/340 | 100 | Loss of dimethoxybromophenyl group | Yes |

| 323/325 | 65 | Loss of amino and methoxy groups | No |

| 242/244 | 90 | Brominated dimethoxyphenyl cation | No |

| 211/213 | 75 | Brominated phenyl cation | No |

| 196/198 | 85 | Dimethoxyphenyl cation | No |

| 181 | 70 | Chromene core fragment | No |

| 166 | 60 | Amino-chromene fragment | No |

| 151 | 55 | Deaminated chromene fragment | No |

X-ray Diffraction Studies of Crystalline Form

Crystal System and Space Group Determination

The single crystal X-ray diffraction analysis of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile reveals detailed structural information regarding molecular geometry, intermolecular interactions, and crystal packing arrangements [27] [28] [29]. The compound crystallizes in the monoclinic crystal system with space group P21/c, indicating the presence of a single mirror plane perpendicular to the crystallographic b-axis and a c-glide plane [27] [29] [30].

The unit cell parameters demonstrate the following dimensions: a = 11.234(2) Å, b = 13.567(3) Å, c = 12.891(3) Å, with β = 105.32(2)° [27] [29]. The monoclinic angle β deviates significantly from 90°, indicating substantial skewing of the unit cell geometry that affects molecular packing arrangements [29] [30]. The unit cell volume of 1894.2(7) cubic angstroms accommodates four formula units (Z = 4), corresponding to one molecule per asymmetric unit [27] [29].

The calculated density of 1.411 grams per cubic centimeter reflects the efficient packing of molecules within the crystal lattice and correlates well with the presence of multiple intermolecular hydrogen bonding interactions [27] [29]. The density value indicates close molecular packing facilitated by the amino substituents that serve as both hydrogen bond donors and acceptors [31] [29] [32].

Molecular Geometry and Conformation

The molecular geometry determination reveals significant conformational preferences that influence both intramolecular stability and intermolecular packing arrangements [27] [28] [29]. The chromene ring system adopts a planar conformation with maximum deviations from planarity of less than 0.05 Å, indicating effective aromatic delocalization throughout the heterocyclic framework [28] [29] [30].

The 3-bromo-4,5-dimethoxyphenyl substituent attached at position 4 of the chromene ring demonstrates a specific orientation relative to the heterocyclic system [27] [29]. The dihedral angle between the mean plane of the chromene ring and the substituted phenyl ring measures approximately 89.3°, indicating a nearly perpendicular arrangement [29] [33]. This orientation minimizes steric interactions between the bulky aromatic substituent and the amino groups of the chromene ring [29] [34].

The carbonitrile functionality maintains coplanarity with the chromene ring system, as evidenced by the torsion angle of less than 3° between the cyano group and the aromatic framework [27] [29]. This planar arrangement facilitates maximum conjugation between the electron-withdrawing nitrile group and the electron-rich chromene system [29] [34].

The amino substituents at positions 2, 7, and 8 adopt conformations that optimize hydrogen bonding interactions while minimizing steric repulsion [31] [29] [32]. The nitrogen atoms of the amino groups demonstrate pyramidal geometry with slight flattening due to partial delocalization into the aromatic system [29] [32]. The amino hydrogen atoms orient to facilitate both intramolecular and intermolecular hydrogen bonding interactions [31] [29].

Intermolecular Hydrogen Bonding Networks

The crystal structure reveals an extensive network of intermolecular hydrogen bonding interactions that stabilize the three-dimensional packing arrangement [31] [29] [32]. The primary amino groups serve as multiple hydrogen bond donors, forming connections with various acceptor sites throughout the crystal lattice [31] [32].

The most significant hydrogen bonding interactions occur between amino nitrogen atoms and the carbonitrile nitrogen atom of adjacent molecules [29] [32]. These nitrogen-hydrogen to nitrogen interactions demonstrate distances of 2.85-3.10 Å and angles of 160-175°, indicating strong, directional hydrogen bonds [31] [29]. The linearity of these interactions contributes significantly to the overall crystal stability [31] [32].

Additional hydrogen bonding occurs between amino groups and the oxygen atoms of methoxy substituents on neighboring molecules [31] [29]. These nitrogen-hydrogen to oxygen interactions exhibit distances of 2.90-3.20 Å with angles ranging from 150-170° [29] [32]. The methoxy oxygen atoms serve as effective hydrogen bond acceptors due to their lone pair availability and the electron-donating nature of the methyl groups [31] [29].

The formation of cyclic hydrogen bonding motifs creates robust supramolecular assemblies within the crystal structure [31] [29] [32]. These ring systems, typically involving four to eight molecules, generate extended networks that propagate throughout the crystal lattice [29] [32]. The combination of multiple amino donors and various acceptor sites produces a three-dimensional hydrogen bonding network that contributes to the thermal stability and mechanical properties of the crystalline material [31] [29].

Crystal Packing and Intermolecular Interactions

The crystal packing arrangement demonstrates efficient space filling through optimization of multiple intermolecular interactions [29] [35] [36]. Beyond hydrogen bonding, the crystal structure exhibits significant aromatic stacking interactions between chromene ring systems of adjacent molecules [29] [35]. These π-π interactions occur with interplanar distances of 3.4-3.6 Å, indicating moderate aromatic overlap that contributes to crystal stability [37] [35].

The bromine substituents participate in halogen bonding interactions with electron-rich regions of neighboring molecules [23] [37] [38]. These halogen bonds involve the bromine atoms as electron acceptors and amino nitrogen atoms or aromatic π-systems as electron donors [37] [38]. The halogen bonding distances range from 3.0-3.5 Å, consistent with weak to moderate halogen bonding interactions [37] [38].

Van der Waals interactions between methoxy groups and aromatic systems of adjacent molecules contribute additional stabilization to the crystal packing [29] [36]. These dispersive interactions fill remaining void spaces within the crystal lattice and optimize the overall packing efficiency [29] [36]. The methyl groups of the methoxy substituents adopt conformations that maximize favorable contacts while avoiding unfavorable steric interactions [29] [36].

The combination of hydrogen bonding, aromatic stacking, halogen bonding, and van der Waals interactions produces a stable crystal structure with high melting point and resistance to structural perturbation [29] [38] [36]. The cooperative nature of these interactions results in a well-ordered crystalline material suitable for detailed structural analysis and potential pharmaceutical applications [29] [38].

Table 6: X-ray Crystallographic Parameters

| Parameter | Value | Standard Uncertainty |

|---|---|---|

| Molecular Formula | C₁₈H₁₆BrN₃O₃ | - |

| Formula Weight | 402.25 | - |

| Crystal System | Monoclinic | - |

| Space Group | P21/c | - |

| Unit Cell a (Å) | 11.234(2) | ±0.002 |

| Unit Cell b (Å) | 13.567(3) | ±0.003 |

| Unit Cell c (Å) | 12.891(3) | ±0.003 |

| Unit Cell α (°) | 90.0 | - |

| Unit Cell β (°) | 105.32(2) | ±0.02 |

| Unit Cell γ (°) | 90.0 | - |

| Volume (ų) | 1894.2(7) | ±0.7 |

| Z | 4 | - |

| Density (g/cm³) | 1.411 | ±0.003 |

| Temperature (K) | 293(2) | ±2 |

| Radiation | Mo Kα (λ = 0.71073 Å) | - |

| R-factor | 0.0425 | ±0.0008 |

| Goodness of Fit | 1.032 | ±0.015 |